molecular formula C6H9ClN2O2S B13180703 (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride

(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride

Cat. No.: B13180703
M. Wt: 208.67 g/mol
InChI Key: BFIZDEHPIKBYMZ-UHFFFAOYSA-N
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Description

(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a pyrazole core substituted with an ethyl group at the 2-position and a methanesulfonyl chloride moiety at the 3-position. Its molecular structure combines the reactivity of the sulfonyl chloride group (–SO₂Cl) with the aromatic stability of the pyrazole ring. This compound is likely utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules during pharmaceutical or agrochemical development . The ethyl substituent on the pyrazole ring may influence steric and electronic properties, modulating its reactivity compared to simpler sulfonyl chlorides like methanesulfonyl chloride .

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

(2-ethylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-2-9-6(3-4-8-9)5-12(7,10)11/h3-4H,2,5H2,1H3

InChI Key

BFIZDEHPIKBYMZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride typically involves the reaction of (2-Ethyl-2H-pyrazol-3-yl)-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(2-Ethyl-2H-pyrazol-3-yl)-methanol+Methanesulfonyl chloride(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride+HCl\text{(2-Ethyl-2H-pyrazol-3-yl)-methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride} + \text{HCl} (2-Ethyl-2H-pyrazol-3-yl)-methanol+Methanesulfonyl chloride→(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production of (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the methanesulfonyl chloride group can hydrolyze to form (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid formed.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Hydrolysis: The reaction with water can be carried out under mild acidic or basic conditions to facilitate the hydrolysis process.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted pyrazole derivatives.

    Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.

    Hydrolysis: The major product is (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonic acid.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of pyrazole compounds, including derivatives of "(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride":

General Applications of Pyrazoles in Synthesis and Medicinal Chemistry:

  • ** privileged scaffolds:** Pyrazoles are considered important structures in medicinal chemistry .
  • Antiviral Activity: Modification of pyrazole moieties can influence antiviral activity. For example, the substitution of a methylsulfonamide group with methoxy or trifluoromethyl groups reduced antiviral activities, while replacement with acetamide, methoxycarboxamide, methylureido, or methylsulfonylureido was associated with a reduction of EC50 values .
  • LPA2 Receptor Antagonists: Pyrazole derivatives have been explored as lysophosphatidic acid receptor type 2 (LPA2) antagonists .
  • Cosmetics: Polymers containing pyrazole groups are used in cosmetics as film formers, fixatives, and more .

Specific Synthesis and Reactions:

  • Synthesis of Substituted Pyrazoles: Substituted pyrazoles can be synthesized through reactions with diaminomaleonitrile under specific conditions, including microwave irradiation .
  • EGFR-TK Inhibitors: Pyrazole derivatives have been evaluated as antiproliferative epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors against tumor cell lines .

Examples from Search Results:

  • 1342545-79-2: This compound, related to (2-Ethyl-2h-pyrazol-3-yl)-methanesulfonyl chloride, has applications in synthesis .
  • UCM-14216: This is a potent and selective LPA2 antagonist .

Structure-Activity Relationship (SAR) Studies

  • The influence of different parts of molecules, such as the chlorophenoxy group, on LPA2 antagonist activity has been studied .
  • Modifying the alkyl substituent of the pyrazole moiety is unlikely to increase activity .
  • The chlorine atom was tolerated at different positions, with the best result for the para derivative, suggesting that introducing a second chlorine atom might further improve activity .

Mechanism of Action

The mechanism of action of (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is primarily based on its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of more complex molecules and in the study of enzyme inhibition, where the compound can covalently modify active site residues.

Comparison with Similar Compounds

Key Differences :

Property (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl Chloride Compound 7a/b () Triflusulfuron-methyl ()
Functional Group –SO₂Cl –CO– –SO₂NHCONH– (sulfonylurea)
Reactivity High (nucleophilic substitution) Moderate (carbonyl coupling) Low (enzyme inhibition)
Primary Application Synthetic intermediate Heterocyclic synthesis Herbicide

Sulfonyl Chlorides: Methanesulfonyl Chloride

Methanesulfonyl chloride (CH₃SO₂Cl) shares the reactive –SO₂Cl group but lacks the pyrazole ring. Key comparisons:

  • Reactivity : Both compounds undergo nucleophilic substitution, but the pyrazole ring in the target compound may reduce electrophilicity due to electron-withdrawing effects, slowing reactions compared to CH₃SO₂Cl .
  • Safety : Methanesulfonyl chloride is highly corrosive (GHS Category 1 for skin/eye damage) and acutely toxic (H314, H330) . The pyrazole derivative may exhibit reduced volatility, lowering inhalation risks, but its sulfonyl chloride group still necessitates stringent PPE (gloves, goggles) during handling.

Toxicity Profile :

Hazard Category Methanesulfonyl Chloride () (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl Chloride (Inferred)
Skin Corrosion Category 1 Likely Category 1
Acute Toxicity (Oral) H301 H301 (estimated)
Environmental Impact H412 (long-term aquatic toxicity) H412 (probable due to –SO₂Cl)

Sulfonylurea Herbicides

Sulfonylureas like metsulfuron-methyl () share sulfonyl groups but differ in backbone structure and application:

  • Structural Contrast : Sulfonylureas feature a triazine or pyrimidine ring linked via a sulfonylurea bridge (–SO₂NHCONH–), whereas the target compound lacks this bridge and urea moiety.
  • Mechanism : Sulfonylureas inhibit plant acetolactate synthase, while the target compound’s reactivity suggests use as a synthetic precursor rather than a bioactive agent.

Biological Activity

(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is a compound that belongs to the pyrazole class, known for its diverse biological activities. This article aims to explore its biological activity, including antiproliferative effects, antibacterial properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented as follows:

C6H8ClN2O2S\text{C}_6\text{H}_8\text{ClN}_2\text{O}_2\text{S}

This structure contributes to its reactivity and biological interactions.

Antiproliferative Activity

Research has shown that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on similar compounds indicate that they can inhibit cell growth in leukemia, lung, breast, and colon cancer lines.

Case Study: Antiproliferative Effects

A study involving various pyrazole derivatives demonstrated that compounds with similar structures to (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride exhibited mean percent inhibition rates as follows:

Cell Line Compound Mean % Inhibition
MOLT-4 (leukemia)12e55%
A549 (lung cancer)12e50%
MCF-7 (breast cancer)12e60%
HCT116 (colon cancer)12e40%

These findings suggest that similar pyrazole compounds have a promising potential as anticancer agents due to their ability to inhibit cell proliferation effectively .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are also noteworthy. The compound's methanesulfonyl chloride moiety may enhance its interaction with bacterial targets.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of nitrogen-based compounds, it was found that certain pyrazole derivatives exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) for these compounds were reported as follows:

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
S. aureus62.52000
E. faecalis2502000
E. coli>2000>2000

These results indicate that while some derivatives showed potent activity against specific strains, others were less effective against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .

The biological activity of (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Membrane Disruption : The methanesulfonyl chloride group may facilitate penetration into bacterial membranes, leading to cell lysis.
  • Biofilm Disruption : Some studies suggest that pyrazole compounds can disrupt biofilm formation in bacterial cultures, enhancing their efficacy against persistent infections .

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